molecular formula C8H4Br2N2OS B10973424 (2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide

(2Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide

Cat. No.: B10973424
M. Wt: 336.01 g/mol
InChI Key: FPUWPXKKKZLUCR-RJRFIUFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by the presence of a cyano group, a dibromo-substituted thiophene ring, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE typically involves the reaction of 2,3-dibromothiophene with a suitable cyano and propenamide precursor. One common method involves the deprotonation of 2,3-dibromothiophene using a strong base such as lithium diisopropylamide (LDA) at low temperatures (e.g., -78°C) to form the reactive intermediate (4,5-dibromo-2-thienyl)lithium . This intermediate can then be trapped with a cyano and propenamide-containing electrophile to yield the desired product.

Industrial Production Methods

Industrial production of (Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE may involve continuous flow microreactor technology, which allows for precise control of reaction conditions and improved safety . This method enhances scalability and reproducibility, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The dibromo groups on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the thiophene ring or the cyano group.

    Addition Reactions: The double bond in the propenamide moiety can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted thiophene derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

(Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism by which (Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE exerts its effects involves interactions with specific molecular targets. The cyano group and the dibromo-substituted thiophene ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dibromo-2-thienyl derivatives: Compounds with similar thiophene rings but different substituents.

    Cyano-substituted propenamides: Compounds with similar cyano and propenamide moieties but different aromatic rings.

Uniqueness

(Z)-2-CYANO-3-(4,5-DIBROMO-2-THIENYL)-2-PROPENAMIDE is unique due to the combination of its cyano group, dibromo-substituted thiophene ring, and propenamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C8H4Br2N2OS

Molecular Weight

336.01 g/mol

IUPAC Name

(Z)-2-cyano-3-(4,5-dibromothiophen-2-yl)prop-2-enamide

InChI

InChI=1S/C8H4Br2N2OS/c9-6-2-5(14-7(6)10)1-4(3-11)8(12)13/h1-2H,(H2,12,13)/b4-1-

InChI Key

FPUWPXKKKZLUCR-RJRFIUFISA-N

Isomeric SMILES

C1=C(SC(=C1Br)Br)/C=C(/C#N)\C(=O)N

Canonical SMILES

C1=C(SC(=C1Br)Br)C=C(C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.